2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an oxadiazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions involving nitriles and hydrazides.
Substitution Reactions: Various substituents, such as amino and ethylamino groups, are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrazole and oxadiazole intermediates with the acetamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic materials.
Chemical Research: It serves as a model compound for studying the reactivity and stability of heterocyclic systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide
- 2-[5-amino-3-(ethylamino)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-4-16-11-7-9-13-18(16)27-19(32)14-31-21(25)20(23(29-31)26-5-2)24-28-22(30-33-24)17-12-8-6-10-15(17)3/h6-13H,4-5,14,25H2,1-3H3,(H,26,29)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTLQGUCYCTXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NCC)C3=NC(=NO3)C4=CC=CC=C4C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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